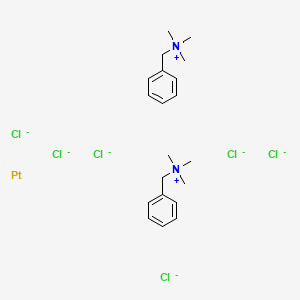
Bis(trimethylbenzylammonium) hexachloroplatinate(IV)
Vue d'ensemble
Description
Bis(trimethylbenzylammonium) hexachloroplatinate(IV) is a compound with the linear formula [C6H5CH2N(CH3)3]2PtCl6 . It is also known as trimethylbenzylammoniumhexachloroplatinate(IV) or trimethylbenzylammonium platinate hexachloride .
Synthesis Analysis
The synthesis of similar compounds like ammonium hexachloroplatinate involves treating a solution of hexachloroplatinic acid with a solution of an ammonium salt . The compound consists of separate tetrahedral ammonium cations and octahedral [PtCl6]2− anions . The complex is so poorly soluble that this step is employed in the isolation of platinum from ores and recycled residues .Molecular Structure Analysis
The structure of these compounds was determined by X-ray analysis and infrared spectroscopy . The synthesized crystals consist of tetrahedral organylammonium cations and hexachloroplatinate octahedral anions .Chemical Reactions Analysis
Ammonium hexachloroplatinate is used in platinum plating. Heating (NH4)2[PtCl6] under a stream of hydrogen at 200 °C produces platinum sponge. Treating this with chlorine gives H2[PtCl6] . Ammonium hexachloroplatinate decomposes to yield platinum sponge when heated to high temperatures .Physical And Chemical Properties Analysis
Bis(trimethylbenzylammonium) hexachloroplatinate(IV) appears as a yellow powder . It is slightly soluble in water . The exact melting point and boiling point are not available .Applications De Recherche Scientifique
Organometallic Synthesis
Bis(trimethylbenzylammonium) hexachloroplatinate(IV): , with the formula [(C9H13N)2][PtCl6], is utilized in the synthesis of organometallic compounds. These compounds are integral in creating complex structures that serve as catalysts, reagents, and precursors for various chemical reactions . The compound’s ability to form stable organometallic complexes is crucial for thin film deposition and the manufacturing of LEDs.
Catalysis in Industrial Chemistry
This compound is employed as a catalyst in industrial chemistry processes. Its platinum-based core is highly effective in facilitating chemical reactions, particularly in the production of silicone and other polymers where platinum acts as a catalyst to speed up the curing process .
Biological Applications
Research has explored the biological interactions of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) , particularly its uptake and accumulation in unicellular algae like Pseudococcomyxa simplex. This study provides insights into the bioaccumulation of heavy metals and the potential for bioremediation applications .
Platinum Recovery and Recycling
The compound’s unique properties make it valuable in the recovery and recycling of platinum from industrial waste. The process involves converting platinum residues into a soluble form using Bis(trimethylbenzylammonium) hexachloroplatinate(IV) , which can then be precipitated and purified .
Pharmaceutical Research
In pharmaceutical research, Bis(trimethylbenzylammonium) hexachloroplatinate(IV) is investigated for its potential use in drug delivery systems. Its structural stability and solubility in organic solvents make it a candidate for transporting therapeutic agents .
Electronic Materials Production
The electronic industry benefits from the use of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) in the production of materials for electronic devices. Its role in the deposition of conductive films is significant for creating components with precise electrical properties .
Safety and Hazards
Mécanisme D'action
Target of Action
Bis(trimethylbenzylammonium) hexachloroplatinate(IV), also referred to as PtCl6 or PtTMB, is a coordination compound that has been extensively studied for its biological and industrial applications. The primary targets of this compound are unicellular organisms such as the alga Pseudococcomyxa simplex .
Mode of Action
The compound interacts with its targets by being taken up by the cells. The platinum ions in the compound are reduced to a divalent form once inside the cell . The uptake of hexachloroplatinate(IV) ions is influenced by the cell wall and cell metabolism .
Result of Action
The result of the action of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) on cells is the reduction of platinum ions to a divalent form . This can lead to changes in the cell’s metabolic processes and potentially disrupt the normal functioning of the cell .
Action Environment
The action of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) can be influenced by environmental factors. For example, the uptake of hexachloroplatinate(IV) ions by cells was found to be higher under light conditions compared to shade conditions . This suggests that the compound’s action, efficacy, and stability may be affected by the light conditions in the environment.
Propriétés
IUPAC Name |
benzyl(trimethyl)azanium;platinum;hexachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16N.6ClH.Pt/c2*1-11(2,3)9-10-7-5-4-6-8-10;;;;;;;/h2*4-8H,9H2,1-3H3;6*1H;/q2*+1;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUWUOJYFZFBMZ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Cl6N2Pt-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylbenzylammonium) hexachloroplatinate(IV) | |
CAS RN |
41909-89-1 | |
| Record name | Benzenemethanaminium, N,N,N-trimethyl-, (OC-6-11)-hexachloroplatinate(2-) (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041909891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N,N,N-trimethyl-, (OC-6-11)-hexachloroplatinate(2-) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(benzyltrimethylammonium) hexachloroplatinate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




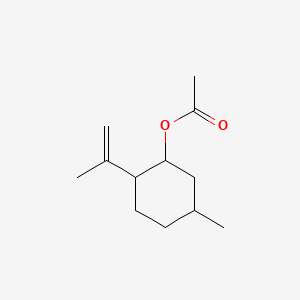
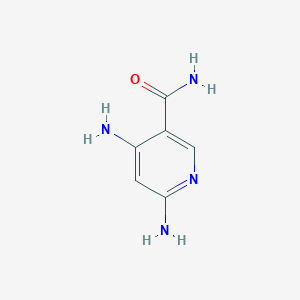
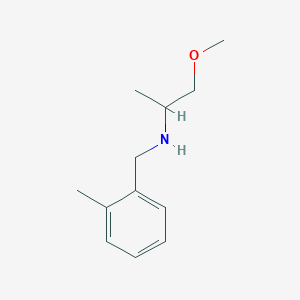
![4-[(2-Methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1618705.png)
![4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B1618708.png)
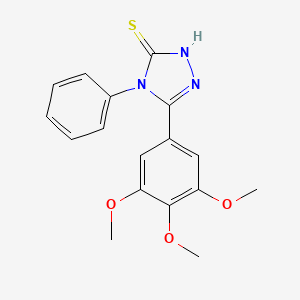
![5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1618711.png)
![Pyridine, 4-[2-[(4-bromophenyl)thio]ethyl]-](/img/structure/B1618712.png)

![N-heptyl-3-[3-[3-[heptyl(methyl)amino]-3-oxopropoxy]-2,2-dimethylpropoxy]-N-methylpropanamide](/img/structure/B1618717.png)


